molecular formula C₂₄H₂₂O₁₃ B1142354 Emodin 8-O-β-D-(6'-O-Malonylglucoside) CAS No. 928262-58-2

Emodin 8-O-β-D-(6'-O-Malonylglucoside)

Cat. No.: B1142354
CAS No.: 928262-58-2
M. Wt: 518.42
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Description

Emodin 8-O-β-D-(6’-O-Malonylglucoside) is a metabolite of emodin, a naturally occurring anthraquinone derivative found in various plants such as rhubarb and buckthorn. This compound has a molecular formula of C₂₄H₂₂O₁₃ and a molecular weight of 518.42 g/mol . It is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Emodin 8-O-β-D-(6’-O-Malonylglucoside) typically involves the glycosylation of emodin with a malonylglucoside donor. The reaction is carried out under acidic or basic conditions, often using catalysts such as trifluoromethanesulfonic acid or Lewis acids . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of Emodin 8-O-β-D-(6’-O-Malonylglucoside) involves large-scale extraction from plant sources followed by purification using chromatographic techniques. The process may also include enzymatic glycosylation to enhance the efficiency and selectivity of the glycosylation step .

Chemical Reactions Analysis

Types of Reactions

Emodin 8-O-β-D-(6’-O-Malonylglucoside) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced anthracene derivatives, and various substituted emodin derivatives .

Biological Activity

Emodin 8-O-β-D-(6'-O-Malonylglucoside) (Em8G) is a glycosylated derivative of emodin, a naturally occurring anthraquinone. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of Em8G, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₂₄H₂₂O₁₃
  • Molecular Weight : 518.42 g/mol
  • Classification : Anthraquinones

Em8G exhibits its biological effects through various biochemical pathways:

  • Anti-inflammatory Activity : Em8G modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This activity is crucial for conditions such as arthritis and other inflammatory diseases .
  • Anticancer Effects : Research indicates that Em8G can induce apoptosis in cancer cells by modulating cell signaling pathways associated with cell cycle regulation and apoptosis. It has shown cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma .
  • Neuroprotective Properties : Em8G has demonstrated the ability to protect neuronal cells from oxidative stress and glutamate-induced toxicity. Studies indicate that it can penetrate the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .

Biological Activities

The following table summarizes the key biological activities associated with Em8G:

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines and enzymes, reducing inflammation in various models.
AnticancerInduces apoptosis in cancer cells; effective against neuroblastoma and glioblastoma cell lines.
NeuroprotectiveProtects against oxidative stress and glutamate toxicity; penetrates the blood-brain barrier.
AntioxidantExhibits free radical scavenging activity, contributing to its protective effects in various tissues.
HepatoprotectiveProvides protection against liver damage through antioxidative mechanisms.

1. Neuroprotective Effects

A study investigated the neuroprotective effects of Em8G on focal cerebral injury induced by ischemia in male Wistar rats. The results indicated that treatment with Em8G reduced neurological deficits and cerebral infarction area while increasing superoxide dismutase (SOD) activity and total antioxidative capability in brain tissue .

2. Anticancer Activity

In vitro studies demonstrated that Em8G inhibited the viability of SK-N-AS neuroblastoma cells with an IC50 of 108.7 µM, T98G human glioblastoma cells with an IC50 of 61.24 µM, and C6 mouse glioblastoma cells with an IC50 of 52.67 µM. These findings suggest significant potential for Em8G as a therapeutic agent in cancer treatment .

3. Anti-inflammatory Activity

Research indicated that Em8G can significantly reduce levels of inflammatory markers in cellular models of inflammation, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the primary botanical sources of Emodin 8-O-β-D-(6'-O-Malonylglucoside), and how can they be authenticated in research settings?

Answer: The compound is primarily isolated from Rheum emodi and related species. Authentication involves phytochemical profiling using HPLC or LC-MS, with comparison to certified reference standards (CAS 23313-21-5). Cross-validation with nuclear magnetic resonance (NMR) can confirm structural integrity, particularly the malonyl and glucoside moieties .

Q. Which analytical techniques are recommended for quantifying Emodin 8-O-β-D-(6'-O-Malonylglucoside) in plant extracts?

Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 280–290 nm) is standard. For enhanced sensitivity, LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode is preferred. Ensure reference materials are stored under optimal conditions (-20°C, dry, dark) to prevent malonyl group hydrolysis .

Q. What storage conditions are critical to maintaining the stability of Emodin 8-O-β-D-(6'-O-Malonylglucoside)?

Answer: Lyophilized powders should be stored at -20°C in airtight, light-protected containers. For solutions, use inert solvents (e.g., DMSO) and store at -80°C for ≤1 year. Periodic purity checks via HPLC are recommended to detect degradation, particularly of the labile malonyl ester .

Advanced Research Questions

Q. How does the malonyl group influence the pharmacokinetic properties of Emodin 8-O-β-D-(6'-O-Malonylglucoside compared to non-malonylated analogs?

Answer: Malonylation enhances aqueous solubility but increases susceptibility to esterase-mediated hydrolysis. Comparative studies using liver microsomes or plasma stability assays can quantify metabolic rates. MALDI-TOF/MS tracks intact compound levels in vivo, while Caco-2 cell models assess intestinal absorption differences .

Q. What experimental models are suitable for studying the immunomodulatory effects of Emodin 8-O-β-D-(6'-O-Malonylglucoside)?

Answer: Murine macrophage lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) are effective. Mechanistic studies should focus on TLR-2/MAPK/NF-κB pathways, using inhibitors (e.g., SB203580 for p38 MAPK) and western blotting/ELISA to quantify cytokine production (e.g., TNF-α, IL-6) .

Q. How can researchers resolve discrepancies in reported bioactivity across studies on Emodin 8-O-β-D-(6'-O-Malonylglucoside?

Answer: Key factors include:

  • Purity : Use ≥98% pure standards (verified by HPLC) to exclude confounding effects from co-eluting anthraquinones .
  • Storage : Degradation products (e.g., free emodin) can skew bioactivity; validate stability before assays .
  • Model systems : Compare results across in vitro (e.g., macrophages) and in vivo models to assess tissue-specific effects .

Q. What strategies optimize extraction of Emodin 8-O-β-D-(6'-O-Malonylglucoside while preserving its malonyl group?

Answer: Use cold ethanol/water (70:30, v/v) with 0.1% formic acid to stabilize the malonyl ester. Post-extraction, employ solid-phase extraction (SPE) with C18 cartridges and acidic eluents. Avoid high temperatures (>40°C) during solvent evaporation .

Q. What toxicological assessments are critical for preclinical studies of Emodin 8-O-β-D-(6'-O-Malonylglucoside?

Answer: Combine computational predictions (Toxtree, Derek Nexus) with bacterial reverse mutation (Ames) tests. Use mammalian cell assays (e.g., micronucleus test) to evaluate genotoxicity. Ensure compound purity and exclude endotoxin contamination in cell-based assays .

Q. Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity for Emodin 8-O-β-D-(6'-O-Malonylglucoside, while others show limited effects?

Answer: Discrepancies may arise from:

  • Dosage : Biphasic responses are common; test a broad concentration range (e.g., 1–100 µM).
  • Cell type : Primary macrophages vs. immortalized lines may exhibit differential TLR-2 expression .
  • Compound stability : Hydrolysis to emodin aglycone during assays can confound results .

Q. Methodological Recommendations

Q. How should researchers design dose-response studies for Emodin 8-O-β-D-(6'-O-Malonylglucoside in metabolic disease models?

Answer: Use high-fat diet (HFD)-fed rodents with oral administration (10–50 mg/kg/day). Monitor lipid profiles (total cholesterol, triglycerides) and inflammatory markers (CRP, IL-1β). Include emodin aglycone and non-malonylated glucoside controls to isolate structure-activity effects .

Properties

CAS No.

928262-58-2

Molecular Formula

C₂₄H₂₂O₁₃

Molecular Weight

518.42

Synonyms

8-[[6-O-(2-Carboxyacetyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-3-methyl-9,10-anthracenedione

Origin of Product

United States

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